N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester
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Overview
Description
N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester is a benzodiazepine.
Scientific Research Applications
Synthesis and Characterization
N-Boc piperazine derivatives, including tert-butyl esters, are synthesized and characterized for their potential in various applications. Studies like those by Kulkarni et al. (2016) have focused on the synthesis and characterization of such compounds, including detailed analysis of their crystal structures and intermolecular interactions. These derivatives have shown moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Biological Evaluation
In the field of medicinal chemistry, derivatives of N-Boc piperazine, including tert-butyl esters, are often evaluated for their biological activities. For instance, the synthesis and antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have been investigated. These compounds have shown promising results, with some demonstrating potential as anticancer agents (Mallesha et al., 2012).
Antihelminthic Activity
Piperazine derivatives, including those structurally related to the tert-butyl esters, have been studied for their antihelminthic activity. Research by Mavrova et al. (2006) demonstrated that certain piperazine derivatives exhibit higher activity against Trichinella spiralis in vitro compared to standard treatments. These findings highlight the potential therapeutic applications of these compounds in treating parasitic infections (Mavrova et al., 2006).
Muscarinic Receptor Affinity
Compounds with structures similar to tert-butyl esters, such as succinamide derivatives with a benzodiazepinone skeleton, have been evaluated for their affinity to muscarinic receptors. Studies like those conducted by Watanabe et al. (2010) have identified compounds with high affinity and selectivity for M2 muscarinic receptors, indicating potential applications in treating conditions related to these receptors (Watanabe et al., 2010).
properties
Product Name |
N-[2-[[11-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamic acid tert-butyl ester |
---|---|
Molecular Formula |
C26H35N7O6S |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[[11-[2-(4-methylpiperazin-1-yl)acetyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-8-yl]sulfonylamino]ethyl]carbamate |
InChI |
InChI=1S/C26H35N7O6S/c1-26(2,3)39-25(36)28-10-11-29-40(37,38)18-7-8-21-19(16-18)24(35)30-20-6-5-9-27-23(20)33(21)22(34)17-32-14-12-31(4)13-15-32/h5-9,16,29H,10-15,17H2,1-4H3,(H,28,36)(H,30,35) |
InChI Key |
ZRGVGYWFKLHIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC2=C(C=C1)N(C3=C(C=CC=N3)NC2=O)C(=O)CN4CCN(CC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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